molecular formula C7H15N3 B13574993 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine

1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B13574993
M. Wt: 141.21 g/mol
InChI Key: NDWKKEQSTDZTHY-UHFFFAOYSA-N
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Description

1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom at position 1 and an amine group at position 3. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These methods typically require specific reaction conditions, such as the use of solvents like methanol and reducing agents like sodium borohydride .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanol as a solvent, sodium borohydride as a reducing agent, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

2-tert-butyl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C7H15N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H2,1-3H3,(H2,8,9)

InChI Key

NDWKKEQSTDZTHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(=N1)N

Origin of Product

United States

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